molecular formula C19H25ClN2O4 B11938894 Tolamolol hydrochloride CAS No. 43064-17-1

Tolamolol hydrochloride

Cat. No.: B11938894
CAS No.: 43064-17-1
M. Wt: 380.9 g/mol
InChI Key: ZATQSCRQPQXBEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tolamolol hydrochloride can be synthesized through a multi-step process involving the reaction of 2-methylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 4-aminobenzamide in the presence of a base to yield the final product, tolamolol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as liquid-liquid extraction, solid-phase extraction, and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Tolamolol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of tolamolol .

Scientific Research Applications

Tolamolol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Tolamolol hydrochloride exerts its effects by selectively blocking beta-adrenergic receptors, particularly the beta-1 receptors in the heart. This blockade reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and myocardial contractility. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the inhibition of cyclic AMP (cAMP) production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tolamolol hydrochloride is unique due to its cardioselective properties, making it particularly suitable for patients with obstructive pulmonary disease. It has a favorable side effect profile compared to non-selective beta-blockers like propranolol .

Properties

CAS No.

43064-17-1

Molecular Formula

C19H25ClN2O4

Molecular Weight

380.9 g/mol

IUPAC Name

4-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethoxy]benzamide;hydrochloride

InChI

InChI=1S/C19H24N2O4.ClH/c1-14-4-2-3-5-18(14)25-13-16(22)12-21-10-11-24-17-8-6-15(7-9-17)19(20)23;/h2-9,16,21-22H,10-13H2,1H3,(H2,20,23);1H

InChI Key

ZATQSCRQPQXBEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(CNCCOC2=CC=C(C=C2)C(=O)N)O.Cl

Origin of Product

United States

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